molecular formula C8H6FNO B12963238 4-Fluorobenzofuran-5-amine

4-Fluorobenzofuran-5-amine

Katalognummer: B12963238
Molekulargewicht: 151.14 g/mol
InChI-Schlüssel: FCNSREMJBVWAPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorobenzofuran-5-amine is a chemical compound that belongs to the class of benzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Bromination: 4-Fluoro-3-methylphenol is brominated to obtain 3-bromo-4-fluorophenol.

    O-Alkylation: The brominated compound undergoes O-alkylation to form 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene.

    Cyclization: The intermediate is cyclized using polyphosphoric acid (PPA) to yield 4-bromo-5-fluorobenzofuran.

    Azidation or Ammonolysis: The brominated benzofuran is then subjected to azidation or ammonolysis to introduce the amine group.

    Reduction: The final step involves the reduction of the azide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluorobenzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

4-Fluorobenzofuran-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals .

Wirkmechanismus

The mechanism of action of 4-Fluorobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Fluorobenzofuran-5-amine is unique due to the presence of both the fluorine atom and the amine group. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can increase its reactivity and potential for forming hydrogen bonds. These properties make this compound a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C8H6FNO

Molekulargewicht

151.14 g/mol

IUPAC-Name

4-fluoro-1-benzofuran-5-amine

InChI

InChI=1S/C8H6FNO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2

InChI-Schlüssel

FCNSREMJBVWAPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CO2)C(=C1N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.